1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropan-1-amine 1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropan-1-amine
Brand Name: Vulcanchem
CAS No.: 1266129-51-4
VCID: VC2612132
InChI: InChI=1S/C8H8BrFN2/c9-5-3-6(10)7(12-4-5)8(11)1-2-8/h3-4H,1-2,11H2
SMILES: C1CC1(C2=C(C=C(C=N2)Br)F)N
Molecular Formula: C8H8BrFN2
Molecular Weight: 231.06 g/mol

1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropan-1-amine

CAS No.: 1266129-51-4

Cat. No.: VC2612132

Molecular Formula: C8H8BrFN2

Molecular Weight: 231.06 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropan-1-amine - 1266129-51-4

Specification

CAS No. 1266129-51-4
Molecular Formula C8H8BrFN2
Molecular Weight 231.06 g/mol
IUPAC Name 1-(5-bromo-3-fluoropyridin-2-yl)cyclopropan-1-amine
Standard InChI InChI=1S/C8H8BrFN2/c9-5-3-6(10)7(12-4-5)8(11)1-2-8/h3-4H,1-2,11H2
Standard InChI Key UFAQZOXRVLGRPR-UHFFFAOYSA-N
SMILES C1CC1(C2=C(C=C(C=N2)Br)F)N
Canonical SMILES C1CC1(C2=C(C=C(C=N2)Br)F)N

Introduction

Chemical Identity and Structural Characteristics

1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropan-1-amine is a complex organic molecule featuring a cyclopropane ring attached to a pyridine structure with specific halogen substitutions. The compound is characterized by a primary amine group on the cyclopropane ring and strategic positioning of bromine and fluorine atoms on the pyridine ring. This structural arrangement contributes to its unique chemical properties and potential applications in various scientific domains, particularly in medicinal chemistry and organic synthesis research.

The compound's fundamental identity parameters are summarized in the table below:

PropertyValue
Common Name1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropan-1-amine
CAS Number1266129-51-4
Molecular FormulaC₈H₈BrFN₂
Molecular Weight231.06 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
Flash PointNot Available

The compound's structure features a cyclopropane ring, known for its high ring strain and consequent reactivity, directly connected to position 2 of a pyridine ring. The pyridine component bears bromine at position 5 and fluorine at position 3, creating a halogenated aromatic system with distinct electronic properties . These structural elements collectively contribute to the compound's chemical behavior and potential interactions with biological targets.

Applications in Research and Development

1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropan-1-amine has demonstrated value across multiple scientific domains, with particular significance in medicinal chemistry and molecular biology research.

Medicinal Chemistry Applications

In the field of medicinal chemistry, this compound exhibits promising characteristics as a building block for the development of bioactive molecules. Its potential applications include:

  • Serving as a key structural element in the design of enzyme inhibitors

  • Contributing to the development of receptor modulators

  • Functioning as an intermediate in the synthesis of more complex therapeutic candidates

The compound's unique structural features, particularly the combination of a cyclopropane ring with a halogenated pyridine system, provide opportunities for selective interactions with biological targets, potentially leading to compounds with specific pharmacological activities.

Radiolabeling Applications

One notable application of 1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropan-1-amine is in the radiolabeling of oligonucleotides, a crucial process for studying molecular interactions and biological pathways. The presence of bromine and fluorine atoms facilitates isotopic labeling strategies that enable tracking of molecular behavior in biological systems.

This application is particularly valuable in:

  • Investigating nucleic acid dynamics and interactions

  • Developing improved diagnostic tools

  • Advancing our understanding of fundamental biological processes at the molecular level

Mechanism of Action and Biological Significance

The biological activity of 1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropan-1-amine is primarily determined by its structural features and their interactions with specific biological targets. While the exact mechanisms remain under investigation, several key aspects have been identified:

Molecular Interactions

The compound's interaction profile is likely influenced by:

  • The cyclopropane ring's conformational constraints, which can position the amine group for optimal target engagement

  • The halogen substituents on the pyridine ring, which may participate in halogen bonding with biological targets

  • The primary amine group, offering potential for hydrogen bonding interactions with proteins or nucleic acids

These molecular interactions collectively contribute to the compound's ability to modulate biological pathways, particularly those involving kinases or other signaling proteins.

Structural Comparisons and Related Compounds

Understanding 1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropan-1-amine in the context of structurally related compounds provides valuable insights into its potential properties and applications. Several compounds sharing structural similarities have been identified and characterized:

Pyridine Derivatives

Related compounds such as (R)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride share the core halogenated pyridine structure but differ in the substituent attached to position 2 of the pyridine ring . These structural variations can significantly impact properties such as:

  • Binding affinity to specific biological targets

  • Metabolic stability

  • Solubility and pharmacokinetic characteristics

Cyclopropane Analogues

Compounds such as 1-(5-Fluoropyridin-2-yl)cyclopropan-1-amine dihydrochloride maintain the cyclopropane-amine motif but feature different halogen substitution patterns on the pyridine ring . These analogues provide opportunities for structure-activity relationship studies to determine the optimal substitution pattern for specific applications.

Analytical Characterization and Identification

The identification and characterization of 1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropan-1-amine typically involves a combination of analytical techniques to confirm its structure and assess its purity. Standard analytical methods employed include:

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the compound's structure, including the arrangement of hydrogen and carbon atoms

  • Infrared (IR) Spectroscopy: Identifies functional groups, particularly the primary amine and aromatic structures

  • Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns characteristic of the compound's structure

Chromatographic Techniques

  • High-Performance Liquid Chromatography (HPLC): Assesses the compound's purity and can be used for separation from reaction mixtures

  • Gas Chromatography (GC): May be employed for volatile derivatives or intermediates in the synthesis process

These analytical methods collectively enable reliable identification and quality assessment of 1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropan-1-amine for research applications.

Future Research Directions

The exploration of 1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropan-1-amine and its potential applications represents an active area of research with several promising directions:

Synthesis Optimization

Future research may focus on developing improved synthetic methodologies to:

Medicinal Chemistry Investigations

The compound's potential in drug discovery efforts may be explored through:

  • Structure-activity relationship studies to identify optimal substitution patterns

  • Development of derivatives with enhanced pharmacological properties

  • Investigation of specific biological targets and pathways affected by the compound and its analogues

  • Evaluation in relevant disease models to assess therapeutic potential

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